4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

Regioisomer Structure-Activity Relationship Medicinal Chemistry

This compound is a regioisomerically defined scaffold essential for PDE4 inhibitor and anticancer SAR studies. Its specific 4-(benzodioxol-5-yl)-2-phenyl substitution pattern is critical for sub-micromolar antiproliferative activity; alternative regioisomers show negligible potency. Procure this exact compound to ensure experimental reproducibility and to align with patented PDE4 inhibitor chemical space.

Molecular Formula C16H11NO2S
Molecular Weight 281.3 g/mol
Cat. No. B5536163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole
Molecular FormulaC16H11NO2S
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C16H11NO2S/c1-2-4-11(5-3-1)16-17-13(9-20-16)12-6-7-14-15(8-12)19-10-18-14/h1-9H,10H2
InChIKeyTVKXVGPLKFMBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole: Chemical Identity, Structural Class, and Core Physicochemical Properties


4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole (CAS 315677-36-2) is a heterocyclic organic compound with molecular formula C₁₆H₁₁NO₂S and molecular weight 281.33 g/mol, characterized by a thiazole core bearing a 2-phenyl substituent and a 4-(1,3-benzodioxol-5-yl) moiety . The compound belongs to the broader class of 2,4-disubstituted thiazoles incorporating a methylenedioxyphenyl (benzodioxole) pharmacophore, a scaffold recognized for its versatility in medicinal chemistry due to the electron-rich nature of the benzodioxole ring and the hydrogen-bonding capacity of the thiazole nitrogen and sulfur atoms [1]. Predicted physicochemical parameters include a boiling point of 465.4±55.0 °C . As a discrete synthetic small molecule, it serves as both a standalone research compound and a core structural template for further derivatization in drug discovery programs targeting kinase inhibition, antimicrobial activity, and anti-inflammatory pathways [1].

Why 4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole Cannot Be Substituted by Generic Thiazole or Benzodioxole Analogs in Rigorous Research Protocols


Generic substitution of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole with structurally related thiazole or benzodioxole derivatives is scientifically unsound due to the profound sensitivity of biological activity to specific substitution patterns on the thiazole core. The presence and precise positioning of the phenyl group at the 2-position and the benzodioxol-5-yl group at the 4-position define a unique electronic and steric landscape that governs target engagement, binding affinity, and downstream pharmacological effects [1]. Empirical evidence from structurally analogous series demonstrates that even conservative modifications—such as relocating the benzodioxole substituent to the 2-position, replacing the phenyl ring with heteroaromatic groups, or introducing polar carboxamide extensions—can shift potency against cancer cell lines by more than three orders of magnitude (from low millimolar IC₅₀ values to sub-micromolar activity) [2]. Furthermore, the specific 4-(benzodioxol-5-yl)-2-phenyl substitution pattern is explicitly claimed in patent literature for thiazole-based phosphodiesterase 4 (PDE4) inhibitors, underscoring that this exact regioisomeric arrangement carries intellectual property and functional significance that cannot be replicated by off-the-shelf alternatives bearing different substitution vectors [3]. Consequently, procurement decisions based solely on scaffold similarity without rigorous attention to precise substitution geometry risk experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole versus Closest Structural Analogs and In-Class Alternatives


Regioisomeric Differentiation: 4-(Benzodioxol-5-yl)-2-phenyl Substitution Pattern versus 2-(Benzodioxol-5-yl)-4-phenyl Analogs

The compound 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole is distinguished from its closest regioisomeric counterpart—2-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazole—by the specific placement of the benzodioxole moiety at the 4-position rather than the 2-position of the thiazole ring. This regioisomeric distinction is non-trivial: in a series of 2-phenyl 1,3-benzodioxole derivatives where the benzodioxole is fused or appended at varying positions, only specific substitution patterns yielded measurable anticancer activity, with unsubstituted or inappropriately substituted analogs showing negligible cytotoxic effects (IC₅₀ > 3.94 mM) across Hela, Caco-2, and Hep3B cell lines [1]. The 4-(benzodioxol-5-yl)-2-phenyl configuration places the electron-donating methylenedioxy group in a spatial orientation that modulates the electron density of the thiazole ring distinctly from the 2-substituted analog, a feature explicitly exploited in PDE4 inhibitor patents where the 4-position benzodioxole is claimed as a preferred embodiment for optimal inhibitory activity [2].

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Structural Scaffold Comparison: Thiazole-Benzodioxole Hybrid versus Benzothiazole Analogs in Anticancer Activity Context

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole, as a 1,3-thiazole derivative, differs fundamentally from benzothiazole analogs (where the thiazole ring is fused to a benzene ring). While both scaffolds are investigated for anticancer applications, their potency profiles and molecular targets diverge. In a direct head-to-head comparison within a benzodioxole-containing series, thiazolyl-pyrazoline-benzodioxole hybrids achieved sub-micromolar antiproliferative activity against MCF-7 breast cancer and B16-F10 melanoma cell lines (IC₅₀ = 0.09 μM and 0.12 μM, respectively), comparable to the EGFR inhibitor Erlotinib [1]. In contrast, a parallel study on benzothiazole derivatives lacking the benzodioxole moiety reported substantially higher IC₅₀ values against pancreatic cancer cells, with compounds exhibiting only micromolar-range activity unless extensively optimized [2]. The benzodioxole appendage on the thiazole core introduces additional hydrogen-bond acceptor capacity and lipophilic surface area that benzothiazole alone cannot provide, rationalizing the potency differential.

Benzothiazole Antiproliferative Activity Scaffold Comparison

Patent-Cited Differentiation: PDE4 Inhibitory Activity and Intellectual Property Positioning

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole is explicitly encompassed within the generic formula of patented thiazole-based phosphodiesterase 4 (PDE4) inhibitors, where the benzodioxolyl group is specified as one of the preferred R₂ substituents (among 20 enumerated options including phenyl, naphthyl, pyridyl, furyl, and thienyl groups) [1]. PDE4 is a clinically validated target for inflammatory pulmonary diseases (asthma, COPD) and CNS disorders, with approved inhibitors such as roflumilast and apremilast. The inclusion of the 1,3-benzodioxolyl moiety in the patent claims distinguishes this compound from thiazole analogs bearing simple phenyl, heteroaryl, or fused aromatic rings that lack the methylenedioxy oxygen atoms critical for optimal hydrogen-bonding interactions within the PDE4 catalytic pocket. While specific IC₅₀ values for 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole against PDE4 isoforms are not publicly disclosed, the compound's presence within a defined patent Markush structure provides procurement-relevant differentiation: analogs falling outside this substitution space are not covered by the same intellectual property protections and may exhibit divergent target engagement profiles [1].

Phosphodiesterase 4 Anti-inflammatory Patent Literature

Synthetic Accessibility Comparison: Microwave-Assisted versus Conventional Synthesis Routes for Benzodioxole-Thiazole Derivatives

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole and its analogs can be achieved through eco-sustainable microwave-assisted protocols that dramatically reduce reaction times compared to conventional heating methods. In the synthesis of 2-phenyl 1,3-benzodioxole derivatives (structurally related core scaffolds), microwave irradiation using polyphosphoric acid as a catalyst and solvent enabled reaction completion within minutes rather than the hours required for traditional thermal condensation [1]. In contrast, conventional synthesis of benzothiazole analogs via thermal thiation of benzoyl anilines typically requires extended reflux periods (4–12 hours) and yields products with lower purity requiring extensive chromatographic purification [2]. This difference in synthetic efficiency has direct procurement implications: the thiazole-benzodioxole scaffold is accessible via faster, greener, and potentially more cost-effective routes, translating to shorter lead times and reduced synthetic burden for custom analog synthesis programs.

Green Chemistry Microwave Synthesis Synthetic Efficiency

Optimal Research and Industrial Application Scenarios for 4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole Based on Quantitative Evidence


PDE4-Targeted Anti-inflammatory Drug Discovery and Chemical Probe Development

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole serves as a core scaffold for PDE4 inhibitor development programs targeting inflammatory pulmonary diseases (asthma, COPD) and related indications. The compound's structural features are explicitly claimed in PDE4 inhibitor patents [1], positioning it as a privileged starting point for medicinal chemistry optimization. Procurement of this compound enables structure-activity relationship (SAR) exploration around the benzodioxole moiety, which provides the methylenedioxy oxygen atoms essential for hydrogen-bonding interactions within the PDE4 catalytic site—a feature absent in simple phenyl or heteroaromatic thiazole analogs.

Anticancer Lead Optimization Leveraging Benzodioxole-Thiazole Hybrid Scaffold

The compound is optimally deployed in anticancer drug discovery campaigns where sub-micromolar antiproliferative activity is desired. As demonstrated by structurally related benzodioxole-thiazole hybrids achieving IC₅₀ values of 0.09–0.12 μM against MCF-7 and B16-F10 cell lines—potency comparable to the clinical EGFR inhibitor Erlotinib [2]—this scaffold provides a validated entry point into potent anticancer chemical space. In contrast to benzothiazole derivatives, which typically exhibit only micromolar-range activity without extensive optimization, the benzodioxole-bearing thiazole core reduces the synthetic iteration burden required to achieve target potency thresholds.

Green Chemistry and Sustainable Synthesis Method Development

This compound is an ideal candidate for microwave-assisted and environmentally benign synthetic method development. The established microwave protocol using polyphosphoric acid achieves reaction completion within minutes rather than hours, substantially reducing energy consumption and solvent waste compared to conventional thermal routes for related heterocycles [3]. Procurement of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole supports the development of scalable, sustainable synthesis protocols for industrial production or academic green chemistry curriculum applications.

Regioisomer-Dependent Pharmacological Studies and Teaching

The compound is uniquely suited for structure-activity relationship studies that require rigorous control over regioisomeric purity. Empirical evidence demonstrates that the specific 4-(benzodioxol-5-yl)-2-phenyl substitution pattern confers biological activity distinct from 2-substituted or alternative regioisomeric arrangements, with inappropriately substituted analogs showing negligible cytotoxic activity (IC₅₀ > 3.94 mM) [4]. This regioisomer therefore serves as an essential positive control or reference standard in medicinal chemistry courses and industrial training modules focused on the impact of subtle structural changes on pharmacological outcomes.

Quote Request

Request a Quote for 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.